molecular formula C8H6Br2Cl2 B14711480 1,5-Bis(bromomethyl)-2,4-dichlorobenzene CAS No. 21903-54-8

1,5-Bis(bromomethyl)-2,4-dichlorobenzene

Cat. No.: B14711480
CAS No.: 21903-54-8
M. Wt: 332.84 g/mol
InChI Key: ATOWOBSQDHATBB-UHFFFAOYSA-N
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Description

1,5-Bis(bromomethyl)-2,4-dichlorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with two bromomethyl groups and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(bromomethyl)-2,4-dichlorobenzene can be synthesized through the bromination of 1,5-dimethyl-2,4-dichlorobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and chlorinated compounds.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(bromomethyl)-2,4-dichlorobenzene undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

Major Products Formed

    Nucleophilic substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

1,5-Bis(bromomethyl)-2,4-dichlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Bis(bromomethyl)-2,4-dichlorobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, making the compound suitable for various substitution and addition reactions. The presence of chlorine atoms further enhances its reactivity by stabilizing the intermediate species formed during reactions.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(bromomethyl)naphthalene: Similar in structure but with a naphthalene core instead of a benzene ring.

    1,2-Bis(bromomethyl)benzene: Similar but with bromomethyl groups at different positions on the benzene ring.

    1,4-Bis(bromomethyl)benzene: Another isomer with bromomethyl groups at the para positions.

Uniqueness

1,5-Bis(bromomethyl)-2,4-dichlorobenzene is unique due to the presence of both bromomethyl and dichloro substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

21903-54-8

Molecular Formula

C8H6Br2Cl2

Molecular Weight

332.84 g/mol

IUPAC Name

1,5-bis(bromomethyl)-2,4-dichlorobenzene

InChI

InChI=1S/C8H6Br2Cl2/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2

InChI Key

ATOWOBSQDHATBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1CBr)Cl)Cl)CBr

Origin of Product

United States

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